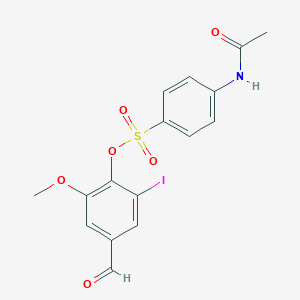

4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate is a complex organic compound with the molecular formula C16H14INO6S This compound is characterized by the presence of multiple functional groups, including a formyl group, an iodine atom, a methoxy group, an acetylamino group, and a benzenesulfonate group

Preparation Methods

The synthesis of 4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

Formation of the 4-Formyl-2-iodo-6-methoxyphenyl intermediate: This step typically involves the iodination of a methoxy-substituted benzaldehyde derivative under controlled conditions.

Acetylation of the amine group: The intermediate is then reacted with acetic anhydride to introduce the acetylamino group.

Sulfonation: Finally, the compound undergoes sulfonation to attach the benzenesulfonate group.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s functional groups may interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate include other substituted benzaldehydes, iodinated aromatic compounds, and sulfonated aromatic compounds These compounds share some structural features but differ in their specific functional groups and overall reactivity

Some similar compounds include:

- 4-Formyl-2-iodo-6-methoxybenzaldehyde

- 4-Acetylamino-2-iodobenzenesulfonate

- 4-Formyl-2-methoxyphenyl 4-(acetylamino)benzenesulfonate

Biological Activity

4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has the molecular formula C15H14IO5S and a molecular weight of approximately 415.18 g/mol. The structure features a methoxy group and an iodine atom, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the iodine atom may participate in halogen bonding interactions. These interactions can modulate enzyme activity or receptor function, leading to specific biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a case study evaluated the compound's effects on the MCF-7 breast cancer cell line, revealing an IC50 value indicative of moderate to strong inhibitory effects.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown moderate inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Case Studies

- In vitro Studies on Cancer Cells : A research team investigated the cytotoxic effects of various sulfonate derivatives, including our compound, on cancer cell lines. The study highlighted that compounds with similar structures exhibited IC50 values ranging from 10 to 20 μM against MCF-7 cells, suggesting a promising avenue for anticancer drug development.

- Enzyme Interaction Studies : Another study focused on the interaction between the compound and COX enzymes. The results indicated that modifications in the sulfonate group could enhance or diminish inhibitory activity, emphasizing the importance of structural variations in biological efficacy.

Properties

IUPAC Name |

(4-formyl-2-iodo-6-methoxyphenyl) 4-acetamidobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14INO6S/c1-10(20)18-12-3-5-13(6-4-12)25(21,22)24-16-14(17)7-11(9-19)8-15(16)23-2/h3-9H,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIDMGOHIARBGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2I)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14INO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.